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Compound of Interest

Compound Name:
2-Chloro-7,8-

dimethoxyquinoxaline

Cat. No.: B8773710

Get Quote

Technical Monograph: 2-Chloro-7,8-
dimethoxyquinoxaline
A Privileged Scaffold for Kinase Inhibitor Discovery
Core Identity & Chemical Intelligence
2-Chloro-7,8-dimethoxyquinoxaline is a specialized heterocyclic building block. Unlike its

ubiquitous isomer (2-chloro-6,7-dimethoxyquinoxaline), which forms the core of approved

EGFR inhibitors like Erlotinib, the 7,8-dimethoxy variant represents an under-explored chemical

space. It offers unique vectors for Structure-Activity Relationship (SAR) expansion, particularly

in designing inhibitors for targets where the "tail" of the molecule requires a different exit vector

from the ATP-binding pocket.
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Property Data

CAS Number 1236222-64-2

IUPAC Name 2-Chloro-7,8-dimethoxyquinoxaline

Molecular Formula C₁₀H₉ClN₂O₂

Molecular Weight 224.64 g/mol

SMILES

COc1ccc2nc(Cl)cncc2c1OC (Isomeric check

required: COc1c(OC)ccc2nc(Cl)cnc12 for 7,8-

substitution)

InChI Key

Specific key varies by protonation state;

generally derived asJSVCPIOLVZAREV-

UHFFFAOYSA-N

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, DCM; limited solubility

in water.[1]

Melting Point 148–152 °C (Predicted/Analogous range)

Note on Isomerism: The distinction between the 6,7-dimethoxy and 7,8-dimethoxy isomers is

critical. The 7,8-substitution pattern creates a different steric environment around the C5 and C6

positions, potentially altering binding modes in the hinge region of kinase domains.

Synthesis & Manufacturing Protocols
The synthesis of 2-Chloro-7,8-dimethoxyquinoxaline is a multi-step process requiring strict

regiochemical control. The primary challenge lies in the formation of the specific 7,8-

dimethoxyquinoxalin-2(1H)-one precursor without contaminating it with the 5,6-isomer.
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Retrosynthetic Analysis
The most robust route involves the construction of the pyrazine ring onto a pre-functionalized

benzene diamine.

Target: 2-Chloro-7,8-dimethoxyquinoxaline

Intermediate: 7,8-Dimethoxyquinoxalin-2(1H)-one

Starting Material: 1,2-Diamino-3,4-dimethoxybenzene (3,4-Dimethoxy-o-phenylenediamine)

Detailed Experimental Workflow
Step 1: Synthesis of 7,8-Dimethoxyquinoxalin-2(1H)-one
The condensation of 1,2-diamino-3,4-dimethoxybenzene with a glyoxylic acid derivative is the

critical ring-closing step.

Reagents: 1,2-Diamino-3,4-dimethoxybenzene (1.0 eq), Ethyl glyoxylate (1.1 eq) or Glyoxylic

acid monohydrate.

Solvent: Ethanol or Acetic Acid.

Conditions: Reflux, 4–6 hours.

Regioselectivity Logic: The starting diamine is asymmetrical. The amine at position 2 (ortho to

the methoxy group) is sterically crowded but electron-rich. The amine at position 1 (meta to the

methoxy) is less hindered.

Reaction with Ethyl Glyoxylate: The aldehyde carbon of the glyoxylate is the harder

electrophile and typically reacts with the more nucleophilic amine first. Controlling pH and

temperature can influence whether the 7,8- or 5,6-isomer is favored. Standard acidic

conditions often favor the thermodynamic product.

Step 2: Chlorination (Deoxychlorination)
Conversion of the cyclic amide (lactam) to the chloro-imidate.
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Reagents: 7,8-Dimethoxyquinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃,

solvent/reagent), Catalytic DMF.

Protocol:

Suspend the quinoxalinone in neat POCl₃ (5–10 volumes).

Add catalytic DMF (2–3 drops) to form the Vilsmeier-Haack-like active species.

Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting

material.

Workup (Critical): Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring

(Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 7–8. Extract with DCM or

EtOAc.

Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram
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Figure 1: Synthetic route from diamine precursor to final chloro-heterocycle.

Reactivity & Functionalization
The C2-position chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr),

making this molecule an ideal "hub" for library generation.

SNAr Displacement
The pyrazine nitrogen atoms render the C2 position electron-deficient.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8773710/docs?utm_src=pdf-body-img#2-chloro-7-8-dimethoxyquinoxaline-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

Mechanism: Addition-Elimination.

Standard Conditions:

Amines: 1.2 eq Amine, 2.0 eq DIPEA, iPrOH or DMF, 80 °C.

Anilines: May require acid catalysis (HCl in Dioxane) or Buchwald-Hartwig coupling if the

aniline is electron-poor.

Palladium-Catalyzed Couplings
If SNAr fails (e.g., with steric bulk or low nucleophilicity), the C-Cl bond is an excellent handle

for Pd-catalyzed cross-couplings.

Suzuki-Miyaura: Aryl boronic acids (Targeting bi-aryl systems).

Buchwald-Hartwig: Formation of C-N bonds with deactivated amines.

Reactivity Map
2-Chloro-7,8-

dimethoxyquinoxaline

S_NAr Product
(Amino-quinoxaline)

R-NH2, Base, Heat

Suzuki Product
(Aryl-quinoxaline)

Ar-B(OH)2, Pd(0)

Hydrolysis Product
(Quinoxalinone)

Aq. Acid/Base
(Side Reaction)
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Figure 2: Divergent reactivity profile of the 2-chloro scaffold.

Applications in Drug Discovery
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The 2-chloro-7,8-dimethoxyquinoxaline scaffold is primarily utilized in the development of

Type I and Type II Kinase Inhibitors.

Structural Rationale
Hinge Binding: The N1 and N4 nitrogens (and substituents at C2/C3) often interact with the

hinge region of the kinase ATP-binding pocket.

Solubility & Metabolism: The dimethoxy motif provides hydrogen bond acceptors and

modulates lipophilicity (LogP). However, methoxy groups are metabolic soft spots (O-

demethylation), which must be monitored during DMPK studies.

Selectivity: Shifting methoxy groups from 6,7 (Erlotinib-like) to 7,8 alters the shape of the

inhibitor, potentially avoiding steric clashes in kinases with smaller gatekeeper residues or

distinct solvent-front architectures.

Case Studies & Patent Landscape
While specific "named" drugs with this exact core are fewer than the 6,7-isomer, this scaffold

appears in patents related to:

PDGFR Inhibitors: Platelet-Derived Growth Factor Receptor antagonists.

VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptor inhibitors for anti-

angiogenesis.

Tricyclic Systems: Used as an intermediate to fuse additional rings (e.g., imidazo[1,2-

a]quinoxalines) for multi-targeted kinase inhibition.

Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.

Handling: The C-Cl bond is susceptible to hydrolysis.[2] Store under inert gas

(Argon/Nitrogen) at 2–8 °C. Avoid exposure to moisture.

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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